4-Isopropoxypiperidine
Overview
Description
4-Isopropoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique properties. It exists in two forms: 4-Isopropoxy-piperidine hydrochloride with a molecular weight of 179.69 and 4-Isopropoxy-piperidine with a molecular weight of 143.23 .
Molecular Structure Analysis
The InChI code for 4-Isopropoxypiperidine hydrochloride is 1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H . For 4-Isopropoxypiperidine, the InChI code is 1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
4-Isopropoxypiperidine hydrochloride is an off-white solid , while 4-Isopropoxypiperidine is a light yellow to colorless liquid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Scientific Research Applications
Drug Design and Metabolism
4-Aminopiperidines, including compounds like 4-Isopropoxypiperidine, are involved in the development of various therapeutic agents. They are extensively metabolized by cytochrome P450s, particularly CYP3A4, which catalyzes their N-dealkylation reaction. This metabolism process is crucial for drug design, as understanding the interactions at the molecular level can guide the development of drugs with optimized metabolism profiles (Sun & Scott, 2011).
Dopamine Receptor Research
Substituted 4-aminopiperidines, such as 4-Isopropoxypiperidine, have been found to have high in vitro affinity and selectivity for human dopamine receptors. This makes them valuable for neuropharmacological research, particularly for studying dopamine D4 receptors (Schlachter et al., 1997). Similarly, compounds like RBI-257, a 4-aminopiperidine derivative, are potent and selective ligands for dopamine D4 receptors, aiding in the understanding of dopaminergic signaling in the brain (Kula et al., 1997).
Neurophysiology Studies
4-Aminopyridine compounds, closely related to 4-Isopropoxypiperidine, are used in neurophysiological research, particularly in studying the CA1 pyramidal cells of the hippocampus. These studies enhance the understanding of neural transmission and potential applications in neurological disorders (Perreault & Avoli, 1989).
Biochemical Research
In the field of biochemistry, 4-Isopropoxypiperidine derivatives have been used to explore the properties of various biological molecules. For instance, 4-Hydroxypyrimidine, a related compound, has been studied for its tautomeric equilibrium with ketonic forms, which is essential for understanding molecular interactions and reactions (Sánchez et al., 2007).
Synthetic Chemistry
4-Hydroxypiperidines, structurally related to 4-Isopropoxypiperidine, have been synthesized through various chemical methods, such as aza-Prins-cyclization. These syntheses are important for the production of complex organic compounds and have implications in medicinal chemistry (Yadav et al., 2009).
properties
IUPAC Name |
4-propan-2-yloxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGXJBAAWCGBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615095 | |
Record name | 4-[(Propan-2-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxypiperidine | |
CAS RN |
43139-18-0 | |
Record name | 4-[(Propan-2-yl)oxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.